3-Bromo-2-fluoro-N,N-dimethylpyridin-4-amine
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Overview
Description
3-Bromo-2-fluoro-N,N-dimethylpyridin-4-amine is a chemical compound with the molecular formula C7H8BrFN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2-fluoro-N,N-dimethylpyridin-4-amine . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity, stability, and interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-N,N-dimethylpyridin-4-amine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-fluoro-N,N-dimethylpyridin-4-amine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced reactors can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-N,N-dimethylpyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-2-fluoro-N,N-dimethylpyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-N,N-dimethylpyridin-3-amine
- 3-Chloro-2-fluoro-N,N-dimethylpyridin-4-amine
- 3-Bromo-2-chloro-N,N-dimethylpyridin-4-amine
Uniqueness
3-Bromo-2-fluoro-N,N-dimethylpyridin-4-amine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs. The combination of bromine and fluorine atoms can also enhance the compound’s stability and solubility in various solvents .
Properties
IUPAC Name |
3-bromo-2-fluoro-N,N-dimethylpyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFN2/c1-11(2)5-3-4-10-7(9)6(5)8/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKWMQOVUAANKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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